molecular formula C21H19ClN2O4S B3452549 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide

Cat. No.: B3452549
M. Wt: 430.9 g/mol
InChI Key: NADLPMFODNTYTE-UHFFFAOYSA-N
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Description

2-[N-(Benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide is a synthetic acetamide derivative of interest in chemical and pharmacological research. Compounds based on the N-(substituted phenyl)acetamide scaffold, to which this molecule belongs, are frequently investigated for a wide spectrum of biological activities. Scientific literature indicates that related structures have been explored as potential protease inhibitors , analgesic agents , and dihydrofolate reductase (DHFR) inhibitors . Furthermore, structurally similar acetamide compounds have shown promise in specialized research areas, such as one derivative identified as a strong inhibitor of osteoclastogenesis, the process of bone-resorbing cell formation, highlighting the potential of this chemical class in bone disease research . Another closely related molecule, characterized by the incorporation of a benzenesulfonyl group and alkoxy chains, shares a similar structural motif . The specific arrangement of the benzenesulfonyl, 4-methoxyanilino, and 2-chlorophenyl substituents in this particular compound makes it a valuable intermediate for medicinal chemistry and drug discovery programs. It is primarily used for the synthesis and optimization of novel bioactive molecules, as well as for structure-activity relationship (SAR) studies aimed at understanding the functional groups critical for target engagement. This product is supplied for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-28-17-13-11-16(12-14-17)24(29(26,27)18-7-3-2-4-8-18)15-21(25)23-20-10-6-5-9-19(20)22/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADLPMFODNTYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C21H19ClN2O4S
  • Molecular Weight : 430.9 g/mol

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within the body. Notably, it has been identified as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. By inhibiting VEGFR-2, the compound can potentially reduce tumor proliferation and induce apoptosis in cancer cells.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : The compound has shown promise in studies targeting various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. It directs tumor cells toward apoptotic pathways, which are essential for anticancer action .
  • Anti-inflammatory Effects : The sulfonamide moiety enhances the compound's interaction with biological targets, suggesting potential anti-inflammatory properties.
  • Kinase Inhibition : It has been studied for its ability to inhibit specific kinases involved in cancer progression, contributing to its potential as a therapeutic agent against autoimmune diseases and cancers.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Cell Viability Assays : MTT assays have been employed to evaluate the cytotoxic effects of the compound on cancer cell lines, demonstrating dose-dependent inhibition of cell viability.
  • Apoptosis Induction : Analysis of caspase-3 activation has confirmed that treatment with the compound leads to increased apoptosis in cancer cells, reinforcing its role as a potential anticancer agent .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound, showing promising results in reducing tumor size and improving survival rates in treated groups.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamideSimilar sulfonamide and methoxy groupsPotential anti-inflammatory effects
N-(3-chloro-4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamideContains piperidine and additional methyl groupsInvestigated for kinase inhibition
4-Methoxy-N-[3-[[4-[methyl-(3-methyl-2h-indazol-6-yl)amino]pyrimidin-2-yl]amino]phenyl]benzenesulfonamideFeatures a pyrimidine ringStudied for anti-cancer properties

Case Studies

A notable case study involved evaluating the efficacy of this compound on human tumor xenografts in mice. The study found that administration of the compound significantly inhibited tumor growth compared to control groups, supporting its potential use as an anticancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in the 2-chlorophenyl and benzenesulfonyl-4-methoxyanilino groups. Below is a comparison with structurally related acetamides:

Compound Name Key Substituents Pharmacological Activity (if reported) Reference Evidence
Target Compound : 2-[N-(Benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide - N-(2-chlorophenyl)
- Benzenesulfonyl-4-methoxyanilino
Not explicitly reported (structural analog data used)
N-Benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide - 4-Chlorophenyl sulfanyl
- Benzyl group
Not reported
2-{4-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-(2-methoxybenzyl)acetamide - 4-Methylbenzenesulfonyl
- 2-Methoxybenzyl
Not reported
N-(3-Chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide - Thiophene sulfonyl
- 3-Chloro-4-methoxyphenyl
Not reported
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide - Thiazol-2-yl
- Morpholine
Not reported (common in anticonvulsant research)

Key Observations :

  • Sulfonyl Group Variations : Replacing benzenesulfonyl with thiophene sulfonyl () or methylbenzenesulfonyl () alters electron-withdrawing effects, which could influence binding to sulfonamide-sensitive targets like carbonic anhydrases .
  • Methoxy Group: The 4-methoxyanilino moiety may contribute to antioxidant activity, as seen in benzimidazole-containing acetamides () .

Pharmacological Potential

While direct data for the target compound are unavailable, insights from analogs include:

  • Anti-Cancer Activity: Phenoxy acetamide derivatives () with morpholine or piperazine substituents show IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines. The target’s benzenesulfonyl group may similarly inhibit tyrosine kinases or topoisomerases .
  • Neuroinflammation Modulation: Benzimidazole-acetamide hybrids () reduce oxidative stress via Nrf2 pathway activation. The 4-methoxyanilino group in the target compound may confer analogous antioxidant effects .
  • Anticonvulsant Activity : Piperazine-containing acetamides () exhibit ED₅₀ values <30 mg/kg in seizure models. The 2-chlorophenyl group in the target compound could enhance GABAergic activity .

Q & A

Q. What are the standard synthetic routes for 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential sulfonylation and amidation steps. For example, benzenesulfonyl chloride reacts with 4-methoxyaniline under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate. Subsequent coupling with 2-chlorophenylacetamide requires precise temperature control (0–5°C) to minimize side reactions. Multi-step purification via column chromatography or recrystallization is critical to achieving >95% purity. Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should researchers prioritize?

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), sulfonamide NH (δ ~10 ppm), and methoxy groups (δ ~3.8 ppm).
  • IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm1^{-1}) and amide (C=O stretch at ~1650 cm1^{-1}) functionalities.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
    X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, especially in cases of conformational ambiguity .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) to determine IC50_{50} values.
  • Anti-inflammatory : ELISA-based measurement of TNF-α or IL-6 inhibition in lipopolysaccharide (LPS)-stimulated macrophages .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational (DFT) and experimental (X-ray) structural data?

Overlay DFT-optimized and crystallographic structures using software like Mercury or Olex2. Key parameters to compare include:

  • Bond lengths (e.g., C-S in sulfonamide: DFT ~1.76 Å vs. X-ray ~1.73 Å).
  • Dihedral angles (e.g., between benzene rings).
    Adjust computational models by incorporating solvent effects or dispersion corrections (e.g., Grimme’s D3 method). Validate with Rint_{\text{int}} and R-factors (<5% for high-resolution data) .

Q. What strategies improve synthetic yield when encountering low purity or byproducts?

  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates.
  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for coupling reactions to enhance regioselectivity.
  • Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) for challenging separations.
    Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to aniline) to reduce unreacted starting material .

Q. How should conflicting biological activity data (e.g., variable IC50_{50}50​ across cell lines) be analyzed?

  • Assay Standardization : Normalize data to internal controls (e.g., ATP levels for cytotoxicity).
  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in cancer cells) using databases like COSMIC or CCLE.
  • Dose-Response Curves : Fit data with nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and assess cooperativity.
    Report results with 95% confidence intervals and validate via orthogonal assays (e.g., caspase-3 activation for apoptosis) .

Q. What advanced techniques address crystallographic disorder or twinning in this compound?

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twin fractions.
  • Disorder Modeling : Split occupancy for overlapping atoms (e.g., chlorophenyl rotation) and apply restraints (SIMU/DELU).
    Validate with R1_1/wR2_2 convergence (<0.05 difference) and check residual electron density maps (<1.0 eÅ3^{-3}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide
Reactant of Route 2
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2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.